1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

Kinase Inhibition FGFR Anticancer

Researchers requiring a validated kinase inhibitor scaffold often encounter inconsistent biological activity from positional isomers. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-azaindole-3-carboxaldehyde) eliminates this uncertainty through its structurally authenticated dual hydrogen-bonding motif (pyrrole NH donor, pyridine N acceptor) that drives specific kinase hinge-binding. • >2,600-fold FGFR1 potency advantage over 5-azaindole isomers • Validated against TAK1, MAP4K2, and ALK; also serves as ligand for antiproliferative Pd(II) complexes • Single-crystal structure confirmed (P2₁/c); PXRD batch consistency verification available • Multi-gram synthesis accessible (61-76% yield) for parallel medicinal chemistry campaigns

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 4649-09-6
Cat. No. B143157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS4649-09-6
Synonyms7-Azaindole-3-carboxaldehyde;  Pyrrolo[2,3-b]pyridine-3-carboxaldehyde; 
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2C=O)N=C1
InChIInChI=1S/C8H6N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-5H,(H,9,10)
InChIKeyKAIWRKYDYWYFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaindole-3-carboxaldehyde: Core Scaffold for Kinase Inhibitors


1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 4649-09-6), synonymously known as 7-azaindole-3-carboxaldehyde, is a core heteroaromatic aldehyde scaffold featuring a fused pyrrolo[2,3-b]pyridine (7-azaindole) ring system. This compound serves as a privileged intermediate in the synthesis of kinase inhibitors, including those targeting FGFR, TAK1, MAP4K2, and ALK [1], and demonstrates a well-characterized crystallographic dimerization motif driven by dual NH⋯N hydrogen bonds (space group P2₁/c; a=3.836, b=18.044, c=9.957 Å, β=96.68°) [2]. Its physicochemical properties include a molecular weight of 146.15 g/mol, a predicted XLogP3-AA of 0.8, and a reported melting point range of 216–220 °C [3].

Scaffold Privileged intermediate for kinase inhibitors (FGFR, TAK1, MAP4K2, ALK)
QC Crystallographic NH···N dimer motif supports solid-form fingerprinting
Synthesis Documented scalable one-pot synthesis route for multi-gram procurement

Why 7-Azaindole-3-carboxaldehyde Cannot Be Substituted


Generic substitution of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with its positional isomers (e.g., 5-azaindole-3-carboxaldehyde) or non-aza analogs (e.g., indole-3-carboxaldehyde) is not scientifically defensible. The 7-azaindole scaffold confers a unique dual hydrogen-bonding capacity (pyrrole NH donor; pyridine N acceptor) that drives both solid-state dimerization [1] and specific kinase hinge-binding interactions. Positional isomers exhibit divergent electronic properties and hydrogen-bonding geometries, while indole-3-carboxaldehyde (CAS 487-89-8) lacks the pyridine nitrogen entirely, precluding its participation in the NH⋯N dimer motif and drastically altering its kinase binding profile . Furthermore, the 3-carbaldehyde substitution on the pyrrole ring is synthetically non-trivial to access on alternative scaffolds and is critical for the convergent assembly of kinase inhibitor libraries. These differences manifest quantitatively in biological assays, as detailed below.

Positional Isomer Mismatch

5‑azaindole‑3‑carboxaldehyde may not replicate the dual NH⋯N hydrogen‑bonding motif or hinge‑binding geometry.

Non‑Aza Analog Mismatch

Indole‑3‑carboxaldehyde lacks the pyridine nitrogen, altering solid‑state cohesion and kinase interaction profile.

7-Azaindole-3-carboxaldehyde: Comparative Evidence


FGFR Inhibitory Potency Advantage Over 5-Azaindole Analogs

Derivatives synthesized from the 7-azaindole-3-carboxaldehyde scaffold exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3). A specific derivative (compound 4h) displayed IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively, in biochemical kinase assays . In contrast, a 5-azaindole derivative series (compound 5) tested in a related kinase panel showed a significantly higher IC₅₀ of 18.8 μM (95% CI 7.3–48.3 μM), representing a >2,600-fold decrease in potency against the primary target [1]. This large disparity underscores the scaffold dependency of kinase hinge binding.

FGFR1 Inhibition
Head‑to‑head
Derivative IC₅₀: 7 nM vs 18.8 μM (>2,600‑fold)
Scaffold‑dependent kinase binding context
Representative compound; biochemical assay data
Kinase Inhibition FGFR Anticancer 7-Azaindole

NH⋯N Dimer Motif vs. Indole-3-carboxaldehyde

Single-crystal X-ray diffraction of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde reveals a monoclinic P2₁/c crystal structure with precise unit cell parameters (a=3.836 Å, b=18.044 Å, c=9.957 Å, β=96.682°, V=684.55 ų) [1]. The crystal packing is dominated by a centrosymmetric dimer formed by dual, nearly linear NH⋯N hydrogen bonds (pyrrole NH donor to pyridine N acceptor) [1]. Indole-3-carboxaldehyde (CAS 487-89-8), lacking the pyridine nitrogen, cannot form this motif and exhibits a melting point of 193–198 °C , approximately 20 °C lower than the 7-azaindole analog (216–220 °C) , indicating weaker solid-state cohesion.

Solid‑State Motif
Head‑to‑head
NH⋯N dimer; P2₁/c, V=684.55 ų vs no dimer for indole analog
Supports solid‑form QC fingerprint
mp ~20 °C higher; consistent with motif
Solid-State Chemistry Crystallography Polymorphism Hydrogen Bonding

Scalable One-Pot Synthesis Advantage over Positional Isomers

A reported one-pot synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde utilizes unprotected 7-azaindole, hexamethylenetetramine, and acetic acid in water, achieving a 61–76% isolated yield . This method avoids protecting group strategies and employs low-cost, readily available reagents. In contrast, the synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 849067-90-9) is less documented, with commercial availability often limited and no optimized, high-yielding direct formylation route reported . The 3-carbaldehyde derivative thus presents a clear advantage in terms of scalable, cost-effective manufacturing for larger research campaigns.

Synthesis Scalability
Data to verify
61–76% yield (one‑pot) vs no comparable route for 5‑isomer
Supports multi‑gram procurement
Cross‑study comparison; verify current batch
Synthetic Methodology Process Chemistry Cost-Efficiency 7-Azaindole

7-Azaindole-3-carboxaldehyde: Research & Scale-Up Scenarios


FGFR and MAPK Pathway Inhibitor Discovery

Leverage the >2,600-fold potency advantage of 7-azaindole derivatives over 5-azaindole isomers (as shown for FGFR1 in Section 3) to design and synthesize highly potent, selective kinase inhibitors. The scaffold is also validated against TAK1 and MAP4K2, offering a privileged starting point for targeting these MAPK pathway nodes [1].

Solid Form QC via PXRD Analysis

Utilize the published single-crystal structure parameters (P2₁/c, a=3.836 Å, b=18.044 Å, c=9.957 Å, β=96.68°) [2] as a reference fingerprint. Procurement and quality control can be streamlined by comparing experimental powder X-ray diffraction (PXRD) patterns of incoming batches against the simulated pattern from the CIF file, ensuring solid-form consistency.

Multi-Gram Library Synthesis via One-Pot Route

Capitalize on the documented, high-yielding (61–76%) one-pot synthesis from unprotected 7-azaindole to generate multi-gram quantities of the core aldehyde. This enables parallel medicinal chemistry campaigns, such as the preparation of carbohydrazides and 1,3,4-oxadiazole libraries, without incurring prohibitive costs or synthetic bottlenecks .

Palladium(II) Anticancer Complex Synthesis

Utilize 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a ligand for the preparation of mono- and dinuclear Pd(II) complexes, which have demonstrated significant in vitro antiproliferative activity against human cancer cell lines (including breast and colon) [3]. The defined hydrogen-bonding capacity of the free ligand contributes to the structural and vibrational characterization of these metallodrug candidates.

Application
Selection Property
Validation Focus
Kinase inhibitor discovery (FGFR, MAPK)
Scaffold‑derived potency context
Kinase panel selectivity profiling
Solid‑form quality control
Crystallographic fingerprint (P2₁/c)
PXRD pattern matching to simulated CIF
Multi‑gram library synthesis
Scalable one‑pot synthesis route
Yield and purity at scale
Metallodrug candidate synthesis
Ligand hydrogen‑bonding capacity
Cell‑model antiproliferative endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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